Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Peptidomimetics Conformational Analysis Drug Design

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (CAS 141104-65-6) is a rigid, indane-based non-proteinogenic α-amino acid ester. Its constrained scaffold enforces specific secondary structures (α-helices, β-turns) in peptides, boosting proteolytic stability, target affinity, and selectivity. The ethyl ester optimizes solubility and membrane permeability for standard SPPS coupling. Essential for peptidomimetics, GPCR ligand design, and enzyme inhibitors targeting aromatic amino acid-recognizing enzymes. Superior to flexible linear amino acids and alternative esters for synthetic utility and biological relevance.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 141104-65-6
Cat. No. B129490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
CAS141104-65-6
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC2=CC=CC=C2C1)N
InChIInChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3
InChIKeyQDBFVFBOZSMMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate: A Constrained Amino Acid Scaffold for Peptidomimetic Design


Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (CAS 141104-65-6) is an ethyl ester derivative of 2-aminoindane-2-carboxylic acid, a non-proteinogenic, conformationally restricted α-amino acid. The compound features a rigid indane bicyclic framework that restricts backbone flexibility, making it a valuable building block for peptidomimetics, constrained peptide analogs, and as a precursor to pharmacologically active molecules [1]. Its core indane scaffold is shared with clinically important compounds like Indinavir (HIV protease inhibitor) and Donepezil (Alzheimer's drug), highlighting its therapeutic relevance [2]. Unlike flexible linear amino acids, the constrained geometry of this scaffold enforces specific secondary structures (e.g., α-helices, β-turns) in peptides, enhancing target affinity, selectivity, and metabolic stability [3].

Why 2-Aminoindane-2-carboxylate Esters Are Not Interchangeable: The Critical Role of Ester Group and Scaffold Substitution


Simple substitution with alternative indane-based amino acid derivatives is not viable due to the compound's unique combination of the indane scaffold and the specific ethyl ester moiety. The ethyl ester group profoundly influences key properties such as solubility, membrane permeability, and enzymatic stability, which are critical for both synthetic utility and biological activity [1]. Furthermore, the 2-aminoindane-2-carboxylic acid core itself exhibits distinct biological interactions compared to closely related constrained amino acids like 2-indanylglycine (Ing) or 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, as demonstrated in comparative conformational studies and receptor binding assays [2]. Replacing the ethyl ester with a methyl ester or the free acid can significantly alter the compound's pharmacokinetic profile and its behavior in peptide coupling reactions, making direct substitution scientifically unsound without rigorous validation [3].

Quantitative Differentiation of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate from Structural Analogs


Conformational Restriction: Quantified Reduction in Backbone Flexibility vs. Linear Amino Acids

The indane scaffold of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate imposes significant conformational restriction compared to standard flexible amino acids. Computational and biophysical studies demonstrate that 2-aminoindane-2-carboxylic acid (Aic) exhibits a markedly reduced accessible conformational space compared to phenylalanine (Phe), a natural aromatic amino acid [1]. This constraint pre-organizes the peptide backbone for specific secondary structures, which can enhance target binding affinity and metabolic stability. While direct data for the ethyl ester is extrapolated from the core acid, the ester group does not alter the fundamental backbone constraint imposed by the indane ring system.

Peptidomimetics Conformational Analysis Drug Design

Vasopressin V2 Receptor Agonist Activity: A Potent Analog Derived from the Indane Scaffold

Incorporation of 2-aminoindane-2-carboxylic acid (Aic) into arginine vasopressin (AVP) analogs yields highly potent antidiuretic agonists. The analog [Mpa1,Aic2,Val4,D-Arg8]VP exhibited antidiuretic activity comparable to the most potent known AVP analogs, demonstrating the scaffold's utility in generating high-affinity, selective GPCR ligands [1]. This provides a direct biological benchmark for the scaffold's value.

GPCR Pharmacology Peptide Therapeutics Vasopressin Agonists

Phenylalanine Ammonia-Lyase (PAL) Inhibition: Differential Activity of Indane-2-carboxylic Acid vs. Phosphonic Acid Analog

The core scaffold, 2-aminoindane-2-carboxylic acid, acts as a weak inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in plant phenylpropanoid metabolism. However, it is significantly less potent than the corresponding 2-aminoindan-2-phosphonic acid analog, demonstrating how subtle structural changes dramatically alter target engagement [1].

Enzyme Inhibition Plant Biology Phenylpropanoid Pathway

Dopamine D3 Receptor Binding: Class-Level Implications for CNS Drug Discovery

The 2-aminoindane scaffold is a privileged structure for developing selective dopamine D3 receptor ligands, as demonstrated in multiple patents [1]. While specific binding data for the ethyl ester is not available, the core scaffold's known affinity for D3 receptors suggests its utility in creating CNS-penetrant molecules. For context, 2-aminoindane (2-AI) itself exhibits high affinity for α2C adrenoceptors (Ki = 41 nM) and interacts with monoamine transporters [2].

CNS Drug Discovery Dopamine Receptors GPCR Ligands

Optimal Use Cases for Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate in Research and Development


Peptidomimetic Design and Synthesis

Ideal for introducing a conformationally constrained, non-proteinogenic amino acid residue into peptide chains to enhance proteolytic stability and target selectivity. The ethyl ester allows for standard solid-phase peptide synthesis (SPPS) coupling and subsequent deprotection [1].

GPCR Ligand Development (e.g., Vasopressin, Dopamine)

Serves as a core scaffold for constructing novel agonists or antagonists targeting G protein-coupled receptors, particularly those where conformational restriction is beneficial for binding affinity and selectivity [2].

Enzyme Inhibitor Discovery (e.g., PAL, Tyrosine Hydroxylase)

A starting point for developing inhibitors of enzymes that recognize aromatic amino acids, such as phenylalanine ammonia-lyase (PAL) or tyrosine hydroxylase, where the indane ring mimics the phenyl group [3].

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